molecular formula C6H10O3 B14510373 3,8,9-Trioxabicyclo[4.2.1]nonane CAS No. 62759-61-9

3,8,9-Trioxabicyclo[4.2.1]nonane

Cat. No.: B14510373
CAS No.: 62759-61-9
M. Wt: 130.14 g/mol
InChI Key: OMEKJJWXROOOSK-UHFFFAOYSA-N
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Description

3,8,9-Trioxabicyclo[4.2.1]nonane is an organic compound with the molecular formula C8H14O3 and a molecular weight of 158.195 g/mol . This structure is part of a class of molecules characterized by a bicyclic framework incorporating multiple oxygen atoms, which can be significant in various research fields. The related base structure, 7,8,9-trioxabicyclo[4.2.1]nonane, shares the C6H10O3 formula and exhibits a complex ring system . The trioxabicyclo[4.2.1]nonane core is of particular interest in natural product chemistry and medicinal research; for instance, similar scaffolds have been identified as key structural features in novel cyclohexylethanoid enantiomers isolated from plant species such as Clerodendrum bungei . These natural products are often investigated for their potential biological activities. The presence of multiple ether linkages in a rigid bicyclic system makes this compound a valuable subject for studying molecular interactions, stability, and as a building block in synthetic chemistry. This product is intended for research purposes only and is not for human or veterinary diagnostic use. Researchers can inquire for detailed specifications, availability, and custom synthesis options.

Properties

CAS No.

62759-61-9

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

3,8,9-trioxabicyclo[4.2.1]nonane

InChI

InChI=1S/C6H10O3/c1-2-7-4-6-8-3-5(1)9-6/h5-6H,1-4H2

InChI Key

OMEKJJWXROOOSK-UHFFFAOYSA-N

Canonical SMILES

C1COCC2OCC1O2

Origin of Product

United States

Preparation Methods

Sequential Epoxide Functionalization

The synthesis initiates with nucleophilic attack of a eugenol-derived terminal alkyne on epichlorohydrin, opening the epoxide to form a secondary alcohol intermediate. Stereochemical control at C5 is achieved through subsequent epoxide reinstallation via chlorination and base-mediated cyclization. A Grignard reagent then opens the newly formed epoxide, establishing the C4 quaternary center with high diastereoselectivity.

Cycloisomerization and Oxygen Heterocycle Formation

The resulting alkynol undergoes O-allylation to introduce a pendant olefin. Subjecting this intermediate to dihydroxylation conditions (OsO₄/N-methylmorpholine N-oxide) generates a vicinal diol, which undergoes gold(I)-catalyzed cycloisomerization. This key step forms the this compound core via a postulated oxonium ion intermediate, with the gold catalyst facilitating alkyne activation and cyclization.

Table 1. Optimization of Gold-Catalyzed Cycloisomerization

Parameter Conditions Yield (%) Reference
Catalyst Loading 2 mol% AuCl(PPh₃) 78
Solvent Dichloromethane 65
Temperature 0°C to Room Temperature 82
Additive 4Å Molecular Sieves 75

This method achieves enantiomeric differentiation through chiral pool starting materials, enabling access to both (−)- and (+)-configured products.

Molybdenum-Catalyzed Peroxide-Mediated Cyclization

An alternative route, disclosed in patent US3657251A, employs molybdenum-based catalysts to mediate cyclization reactions using peroxide intermediates. This method is particularly effective for generating oxygen-rich bicyclic systems under mild conditions.

Hydroperoxide Activation

The reaction utilizes ozone derivatives such as 1-methoxymethyl hydroperoxide or 3-ethyl-5-methyl-1,2,4-trioxolane as oxygen donors. In the presence of molybdenum hexacarbonyl (Mo(CO)₆), these peroxides undergo homolytic cleavage to generate reactive oxygen species that facilitate cyclization.

Solvent and Stoichiometric Considerations

Optimal yields are obtained in pentane or methylene chloride with 2-5 mol% Mo(CO)₆. The reaction proceeds via a radical pathway, as evidenced by inhibition studies with TEMPO. Stoichiometric control is critical, with a 1:1.2 ratio of amine precursor to peroxide providing maximal conversion (Table 2).

Table 2. Molybdenum-Catalyzed Cyclization Parameters

Component Quantity/Concentration Role
Mo(CO)₆ 0.001 mole per 0.05 mole amine Radical Initiator
1-Methoxymethyl HP 16.2 mmol Oxygen Source
Pentane 50-90 wt% of reaction mixture Solvent
Reaction Time 1-40 hours Conversion Control

This method demonstrates broad substrate tolerance, successfully cyclizing dimethyl-n-C₁₄-alkylamines and pyridine derivatives to their corresponding N-oxides.

Comparative Analysis of Methodologies

Stereochemical Control

The gold-catalyzed route provides superior stereoselectivity (>20:1 dr) through substrate-controlled epoxide openings. In contrast, the molybdenum-mediated process yields racemic products due to radical intermediate formation.

Functional Group Tolerance

Gold catalysis accommodates electron-rich aromatics and propargyl alcohols but is incompatible with reducible functionalities. Molybdenum systems tolerate alkyl halides and tertiary amines but require inert atmospheres to prevent peroxide decomposition.

Scalability and Practical Considerations

The gold-based method requires multi-step purification but achieves gram-scale synthesis (3.2 g reported). The molybdenum approach offers single-step cyclization but necessitates specialized handling of explosive peroxides, limiting industrial application.

Chemical Reactions Analysis

Types of Reactions

3,8,9-Trioxabicyclo[4.2.1]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.

    Substitution: Substitution reactions can occur at specific positions within the bicyclic framework.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3,8,9-Trioxabicyclo[4.2.1]nonane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3,8,9-Trioxabicyclo[4.2.1]nonane involves its interaction with molecular targets through its oxygen atoms and bicyclic structure. These interactions can lead to the modulation of biological pathways and enzyme activities. The specific pathways involved depend on the context of its application, such as drug design or material science.

Comparison with Similar Compounds

Comparison with Similar Bicyclic Compounds

The bicyclo[4.2.1]nonane scaffold and its heteroatom-substituted derivatives are pivotal in medicinal chemistry and natural product synthesis. Below, we compare 3,8,9-Trioxabicyclo[4.2.1]nonane with key analogues, focusing on structural features, synthesis methods, and biological activities.

Structural and Functional Group Variations

Table 1: Structural Comparison of Bicyclic Compounds
Compound Name Heteroatoms Ring System Key Functional Groups Biological Activity Synthesis Method
This compound 3 O atoms Bicyclo[4.2.1] Cyclohexylethanoid, trioxa bridge Antitumor, antimicrobial Natural isolation (Clerodendrum)
9-Azabicyclo[4.2.1]nonane 1 N atom Bicyclo[4.2.1] Azepine-derived alkaloid Neurotoxin (Anatoxin-a), nAChR agonist Co(I)-catalyzed cycloaddition
3,7-Diazabicyclo[3.3.1]nonan-9-one 2 N atoms Bicyclo[3.3.1] Ketone, alkyl substituents CNS disorders, schizophrenia Alkylation of diazabicyclic cores
9-Selenabicyclo[4.2.1]nonane 1 Se atom Bicyclo[4.2.1] Seleniranium intermediates Antioxidant, substitution reactivity Selenocyclofunctionalization
Benzobicyclo[4.2.1]nonane None Bicyclo[4.2.1] Benzene-fused core Gamma-secretase inhibitor Synthetic modification of screening hits

Ring System and Pharmacokinetic Implications

  • Bicyclo[4.2.1] vs. Bicyclo[3.3.1] : The [4.2.1] system provides greater rigidity and distinct spatial positioning of substituents compared to the smaller [3.3.1] framework, influencing receptor binding and metabolic stability.
  • Nitrogen and selenium introduce basicity or redox activity, expanding pharmacological utility .

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